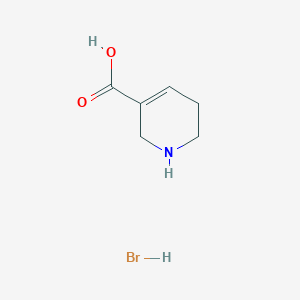
Guvacine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guvacine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C6H10BrNO2 and its molecular weight is 208.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Guvacine acts as a specific inhibitor of the GABA (gamma-aminobutyric acid) reuptake transporter without significant affinity for GABA receptors themselves. This unique mechanism allows guvacine to modulate GABAergic signaling, which is crucial in various neurological functions and disorders. Its ability to prevent the reuptake of GABA suggests potential applications in treating conditions characterized by GABA deficiency, such as anxiety disorders and epilepsy .
Neurological Disorders
Research indicates that guvacine may be beneficial in managing neurological conditions due to its role in enhancing GABAergic transmission. Given its selective action on presynaptic transporters, guvacine could potentially be developed into a therapeutic agent for:
- Anxiety Disorders: By increasing GABA levels in the synaptic cleft, guvacine may alleviate symptoms associated with anxiety.
- Epilepsy: The modulation of GABA levels could provide a new avenue for anticonvulsant therapies .
Behavioral Studies
In behavioral studies using zebrafish models, guvacine has been shown to induce significant changes in behavior, suggesting its impact on neuropharmacological pathways. Such findings highlight the compound's potential for further exploration in psychopharmacology .
Analytical Methods for Detection
The detection and quantification of guvacine in biological samples have been achieved through advanced chromatographic techniques:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has been employed to analyze guvacine levels in various matrices, including urine and hair samples from individuals who consume Areca nut products. The sensitivity and specificity of this method allow for accurate measurement of guvacine concentrations, providing insights into its pharmacokinetics and metabolism .
Case Study: Hair Sample Analysis
A study involving hair samples from individuals consuming Areca nut products identified guvacine concentrations ranging from 100 pg/mg to 3.2 ng/mg. This quantitative data underscores the relevance of guvacine as a biomarker for Areca nut consumption and its potential effects on human health .
Toxicological Considerations
While guvacine shows promise in therapeutic applications, it is essential to consider its toxicological profile:
- Safety Profile: Preliminary studies indicate that guvacine has a relatively safe profile when administered at controlled doses; however, further research is necessary to fully understand its long-term effects and potential toxicity .
- Regulatory Status: Currently, there are no approved clinical indications for guvacine; thus, it remains an experimental compound within the pharmaceutical research domain .
Summary Table of Research Findings
Propriétés
Formule moléculaire |
C6H10BrNO2 |
|---|---|
Poids moléculaire |
208.05 g/mol |
Nom IUPAC |
1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C6H9NO2.BrH/c8-6(9)5-2-1-3-7-4-5;/h2,7H,1,3-4H2,(H,8,9);1H |
Clé InChI |
CAQYXXITPFGYGT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(=C1)C(=O)O.Br |
Synonymes |
guvacine guvacine hydrobromide guvacine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















